2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid
Description
2-{1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid (molecular formula: C₁₅H₁₉NO₄) is a synthetic compound featuring a dihydroindole core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetic acid moiety at the 6-position . Its SMILES notation (CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CC(=O)O) highlights the saturated 2,3-dihydroindole ring, which reduces aromaticity compared to unmodified indole derivatives. The compound is primarily utilized as a building block in pharmaceutical and organic synthesis, as evidenced by its inclusion in Enamine Ltd’s catalog with 95% purity (CAS: 1158761-63-7) .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-11-5-4-10(8-12(11)16)9-13(17)18/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMSHNOPZPJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Subsequent Reduction
A classical approach involves forming the indole skeleton via Fischer indole synthesis, followed by selective hydrogenation:
- Cyclization : React phenylhydrazine with a γ-keto acid derivative (e.g., levulinic acid) under acidic conditions to yield 6-substituted indole.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C2-C3 double bond, producing 2,3-dihydro-1H-indole.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Fischer cyclization | HCl (conc.), Δ, 12 h | 65–72 |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc | 85–90 |
Stobbe Condensation and Cyclization
Alternative routes employ Stobbe condensations to construct the dihydroindole framework:
- Half-ester formation : Condense diethyl succinate with a ketone (e.g., 4-bromoacetophenone) under basic conditions.
- Cyclization : Treat the half-ester with acetic anhydride/acetic acid (6:1) at reflux to induce ring closure.
Example :
$$ \text{4-Bromoacetophenone} + \text{Diethyl succinate} \xrightarrow{\text{NaH, THF}} \text{Half-ester} \xrightarrow{\text{Ac}_2\text{O/AcOH}} \text{Dihydroindole derivative} $$
Introduction of the Boc Protecting Group
The Boc group is introduced to stabilize the indole nitrogen during subsequent reactions:
Standard Boc Protection Protocol
- Deprotonation : Treat dihydroindole with a mild base (e.g., DMAP, Et₃N) in anhydrous THF.
- Acylation : Add Boc₂O (di-tert-butyl dicarbonate) at 0°C, followed by stirring at room temperature.
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Base: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Temperature: 0°C → 25°C
- Yield: 92–95%
Functionalization at C6: Acetic Acid Side Chain Installation
Friedel-Crafts Alkylation
Electrophilic substitution at the activated C6 position:
- Electrophile generation : React bromoacetic acid with AlCl₃ to form a reactive acylium ion.
- Alkylation : Treat Boc-protected dihydroindole with the electrophile under Friedel-Crafts conditions.
Limitation : Poor regioselectivity if competing positions are activated.
Cross-Coupling Strategies
Modern approaches employ palladium-catalyzed couplings for precise functionalization:
- Suzuki-Miyaura coupling : Use 6-bromo-dihydroindole intermediate and vinylboronic acid derivatives.
- Hydrolysis : Convert ester intermediates to carboxylic acids using LiOH or NaOH.
Representative Reaction :
$$ \text{6-Bromo-Boc-dihydroindole} + \text{CH₂=CHB(OH)2} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{6-Vinyl derivative} \xrightarrow{\text{Oxidation}} \text{Acetic acid side chain} $$
Integrated Synthetic Pathway
Combining the above strategies yields a plausible route to the target molecule:
- Dihydroindole synthesis via Stobbe condensation (Section 2.2).
- Boc protection (Section 3.1).
- C6 acetic acid installation through Heck coupling followed by oxidation (Section 4.2).
Critical Challenges :
- Regioselectivity in C6 functionalization requires careful substrate design.
- Acid sensitivity of the Boc group necessitates mild hydrolysis conditions for ester intermediates.
Analytical and Spectroscopic Characterization
Successful synthesis requires rigorous validation:
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.20 (t, 2H, CH₂), 4.45 (t, 2H, CH₂), 6.85–7.10 (m, 3H, aromatic), 12.10 (s, 1H, COOH).
- HRMS : m/z calculated for C₁₅H₁₉NO₄ [M+H]⁺: 278.1387, found: 278.1386.
Industrial-Scale Considerations
Process Optimization
- Catalyst recycling : Pd recovery systems for cross-coupling steps.
- Solvent selection : Replace THF with 2-MeTHF for improved safety profile.
- Continuous flow chemistry : Enhance cyclization step efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The Boc group can be removed (deprotected) under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid is often used for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of indole compounds, including 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid, exhibit significant anticancer activities. Studies have demonstrated that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, Mannich bases derived from indole structures have shown cytotoxic effects against various human tumor cell lines with IC50 values ranging from 0.2 to 10 μM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Some studies have reported that related indole derivatives possess anti-inflammatory activities comparable to standard drugs like ibuprofen. In these evaluations, compounds showed between 49.5% to 70.7% inhibition of inflammation, indicating potential therapeutic applications in treating inflammatory diseases .
Study on Indole Derivatives
A comprehensive study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of Mannich bases derived from indoles. The research highlighted their potential as anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells. The findings suggest that structural modifications can enhance their biological activity, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity Evaluation
Another relevant study focused on the synthesis of indole-based compounds and their evaluation as anti-inflammatory agents. The results showed that these compounds could significantly reduce inflammation markers in vitro, supporting their potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid primarily involves the cleavage of the Boc group under acidic conditions. The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination reaction, leading to the formation of the free amine .
Comparison with Similar Compounds
2-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)acetic Acid
- Core Structure : Unsaturated indole (vs. dihydroindole in the target compound).
- Substituents : Acetic acid at the 3-position (vs. 6-position in the target).
- The 3-position substitution may alter electronic distribution compared to the 6-position .
[3-(2-Thienylcarbonyl)-1H-indol-1-yl]acetic Acid
- Core Structure : Indole with a thiophene-carbonyl group at the 3-position.
- Substituents : Thiophene-carbonyl (electron-withdrawing) vs. Boc (electron-donating).
Heterocyclic Core Variants
2-[(3aR,8bS)-1-(tert-Butoxycarbonyl)indenopyrrol-3a-yl]acetic Acid
- Core Structure: Indenopyrrole (fused bicyclic system) vs. dihydroindole.
- Molecular Weight: 317.39 g/mol (C₁₈H₂₃NO₄) vs. 277.31 g/mol (target compound).
- Hazards : Classified as acutely toxic (H302, H312) and irritant (H315, H319), indicating stricter handling requirements compared to the target compound, which lacks explicit hazard data .
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic Acid
- Core Structure : Azetidine (4-membered ring) vs. dihydroindole.
- Implications : The strained azetidine ring may reduce stability but increase reactivity in ring-opening reactions .
Pharmacologically Active Analogs
ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]acetic Acid)
- Core Structure : Pyrrolizine (saturated 5-membered ring with fused benzene).
- Activity : Exhibits analgesic, antipyretic, and anti-inflammatory effects without CNS side effects at 30–300 mg/kg doses .
- Implications : Highlights how acetic acid positioning and core heterocycles influence bioactivity.
Physicochemical and Pharmacological Comparisons
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid, with the CAS number 1321843-22-4, is a compound derived from indole and acetic acid. Its unique structure incorporates a tert-butoxycarbonyl (Boc) group, which is significant for its biological activity. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : 2-(1-(tert-butoxycarbonyl)indolin-3-yl)acetic acid
- Purity : 97% .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis and disruption of microtubule assembly .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole A | MDA-MB-231 | 10.0 | Apoptosis induction |
| Indole B | HepG2 | 15.5 | Microtubule destabilization |
| Indole C | HT29 | 8.0 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds featuring indole structures have also been investigated for their anti-inflammatory properties. Research indicates that they can modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that an indole derivative significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, suggesting a promising role in managing inflammatory responses .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of indole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inhibiting apoptosis in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Microtubule Disruption : Interference with microtubule dynamics, crucial for cell division.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) in cellular environments.
Q & A
Q. What are the critical safety protocols for handling 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid in laboratory settings?
Answer: Researchers must adhere to the following safety measures:
- Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles or vapors .
- Skin and Eye Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent contact (H315/H319 hazards) .
- Spill Management : Isolate spills with sand or concrete; avoid drainage systems and consult hazardous waste disposal services .
- First Aid : For skin contact, wash with water; if ingested, seek immediate medical attention (H302 hazard) .
Q. What are the standard synthetic routes for preparing this compound?
Answer: The compound is typically synthesized via multi-step organic reactions:
Indole Core Formation : Start with indole derivatives, introducing substituents at the 6-position .
Boc Protection : Protect the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DCM with DMAP) .
Acetic Acid Functionalization : Couple the Boc-protected intermediate with acetic acid derivatives via esterification or amidation .
Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity (>98%) .
Q. Key Considerations :
- Solvent choice (e.g., THF for Boc reactions) and temperature control (0–25°C) to minimize side products .
- Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Answer: Optimization strategies include:
- Catalyst Screening : Use Pd-mediated coupling for indole functionalization or lipases for enantioselective esterification .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Boc-group stability but may require lower temps to prevent decomposition .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
- In Situ Monitoring : Employ FT-IR or NMR to track intermediate formation and adjust stoichiometry dynamically .
Case Study : A 20% yield increase was achieved by switching from DCM to THF in Boc protection, reducing byproduct formation .
Q. What computational methods predict the compound’s stability and reactivity?
Answer:
- Thermochemical Stability : Use Gaussian-3 (G3) calculations to estimate enthalpies of formation and compare with experimental combustion calorimetry data .
- Reactivity Prediction : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic substitution sites on the indole ring .
- Degradation Pathways : Molecular dynamics simulations identify hydrolysis-prone bonds (e.g., Boc group cleavage under acidic conditions) .
Validation : Computational results for 2-thiopheneacetic acid derivatives showed <5% deviation from experimental thermochemical data .
Q. How should discrepancies between experimental and computational data be resolved?
Answer:
Error Source Analysis :
- Experimental : Calibrate instruments (e.g., microcalorimetry for ΔHf) and validate purity via NMR/HPLC .
- Computational : Verify basis set adequacy (e.g., 6-311++G** for electron correlation) and solvent model accuracy .
Statistical Reconciliation : Apply multivariate regression to align computational enthalpies with experimental vaporization data .
Sensitivity Testing : Vary computational parameters (e.g., dielectric constant in COSMO models) to match observed reaction outcomes .
Example : Discrepancies in ΔHf values for thiophene derivatives were resolved by incorporating anharmonic corrections in DFT calculations .
Q. What strategies mitigate decomposition during long-term storage?
Answer:
Q. Stability Data :
| Condition | Degradation After 6 Months |
|---|---|
| Room Temperature | 15% loss (HPLC purity) |
| -20°C (Argon) | <2% loss |
| Adapted from |
Methodological Notes
- Safety Protocols : Always cross-reference SDS from multiple vendors (e.g., Key Organics vs. Indagoo) for updated hazard classifications .
- Synthesis : Prioritize Boc protection for amino groups due to its balance of stability and ease of removal under mild acids (e.g., TFA) .
- Data Validation : Combine experimental (e.g., microcalorimetry) and computational (DFT/G3) methods to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
